molecular formula C20H25N3O3 B11568378 1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B11568378
M. Wt: 355.4 g/mol
InChI Key: ROYMNRWZMDYSJP-UHFFFAOYSA-N
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Description

1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. The starting materials might include a benzimidazole derivative and a phenoxypropanol derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the conversion of the imino group to an oxo group.

    Reduction: The compound might be reduced to form different derivatives with altered biological activity.

    Substitution: Various substituents can be introduced to the benzimidazole or phenoxypropanol moieties to create new analogs.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Benzimidazole derivatives have been explored for their use in treating diseases like cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzimidazole derivatives with different substituents. Examples could be:

  • 1-(2-amino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
  • 1-(2-imino-3-ethyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Uniqueness

The uniqueness of 1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol lies in its specific substituents, which can significantly influence its biological activity and chemical properties. Comparing its effects with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-imino-3-propylbenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C20H25N3O3/c1-3-12-22-16-8-4-5-9-17(16)23(20(22)21)13-15(24)14-26-19-11-7-6-10-18(19)25-2/h4-11,15,21,24H,3,12-14H2,1-2H3

InChI Key

ROYMNRWZMDYSJP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3OC)O

Origin of Product

United States

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